molecular formula C8H5NO2S B2583122 Thieno[3,2-b]pyridine-3-carboxylic acid CAS No. 1345556-82-2

Thieno[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B2583122
CAS No.: 1345556-82-2
M. Wt: 179.19
InChI Key: DMXABPANVQBYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-b]pyridine-3-carboxylic acid (CAS 1345556-82-2) is a versatile heterocyclic building block with significant promise in medicinal chemistry. Its molecular formula is C 8 H 5 NO 2 S and it has a molecular weight of 179.20 g/mol . The compound features a fused thiophene and pyridine ring system, with the carboxylic acid group providing a handle for further synthetic modification into active agents. This scaffold is of high interest in anti-infective and central nervous system (CNS) drug discovery. Recent research has identified thieno[3,2-b]pyridine derivatives as a novel class of potent anti-tuberculosis agents. These compounds exhibit activity against Mycobacterium tuberculosis by functioning as direct inhibitors of Enoyl-ACP reductase (InhA), a crucial enzyme in mycolic acid biosynthesis, and have demonstrated efficacy in vivo . In parallel, the thieno[3,2-b]pyridine core serves as a key isostere in developing metabotropic glutamate receptor subtype 5 (mGlu5) Negative Allosteric Modulators (NAMs) . Such compounds are being investigated for various neurological disorders, including levodopa-induced dyskinesia, pain, and substance abuse disorders . The product is available for research and development purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-4-12-6-2-1-3-9-7(5)6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXABPANVQBYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 3,2 B Pyridine 3 Carboxylic Acid and Its Analogues

Cyclocondensation Approaches to the Thieno[3,2-b]pyridine (B153574) Core

The formation of the fused thieno[3,2-b]pyridine ring system is a critical step in the synthesis of the target molecule. This is typically achieved through cyclocondensation reactions, which can be approached by building the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or vice-versa.

Ring Closure via Aminothiophene Derivatives

One of the most prevalent methods for constructing the thieno[3,2-b]pyridine core involves using a 2-aminothiophene derivative as the starting material. ciac.jl.cn In this approach, the pre-formed thiophene ring already contains an amino group, which is then utilized to build the adjacent pyridine ring through condensation with a suitable three-carbon electrophilic synthon.

For instance, 2-aminothiophenes can undergo regioselective cyclocondensation with dicarbonyl compounds. researchgate.net The reaction of 2-aminothiophenes with acetoacetic ester in the presence of a Lewis acid like tin tetrachloride provides a direct route to thienopyridine derivatives. ciac.jl.cn This method leverages the nucleophilicity of the amino group and the subsequent cyclization and dehydration to form the fused aromatic system.

Formation from Functionalized Pyridine Precursors

An alternative strategy begins with a functionalized pyridine ring and constructs the thiophene ring onto it. A common starting material for this approach is a pyridine-2(1H)-thione derivative, which contains the necessary sulfur atom for the thiophene ring formation.

Specifically, 3-cyano-pyridine-2(1H)-thiones are versatile precursors. nih.gov These compounds can react with α-halo carbonyl or α-halo nitrile compounds in a process known as the Gewald reaction or a related Thorpe-Ziegler cyclization. For example, the reaction of a 3-cyanopyridine-2(1H)-thione with an N-aryl-2-chloroacetamide in the presence of a base like potassium hydroxide (B78521) leads to an S-alkylation product, which then undergoes an intramolecular cyclization to form a 3-aminothieno[2,3-b]pyridine-2-carboxamide. researchgate.netnih.gov Although this example illustrates the synthesis of the [2,3-b] isomer, similar principles are applied for the [3,2-b] isomer by selecting appropriately substituted pyridine precursors.

Carboxylation Strategies for Thieno[3,2-b]pyridine Systems

Once the thieno[3,2-b]pyridine core is assembled, the next critical step is the installation of the carboxylic acid group at the 3-position. This is often accomplished by converting a precursor functional group, such as a nitrile or an ester, which can be more readily incorporated during the primary ring-forming reactions.

Hydrolysis of Nitrile Precursors to Carboxylic Acids

The hydrolysis of a nitrile (cyanide) group is a robust and widely used method for preparing carboxylic acids. libretexts.org In the context of thieno[3,2-b]pyridine synthesis, a 3-carbonitrile derivative can be subjected to hydrolysis under either acidic or basic conditions to yield the desired carboxylic acid. acs.orgchemguide.co.uk

Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk This process protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water, leading ultimately to the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. libretexts.orgchemistrysteps.com This reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The initial product is the salt of the carboxylic acid (a carboxylate), which must then be neutralized with a strong acid in a separate workup step to liberate the free carboxylic acid. libretexts.orgchemguide.co.uk

Saponification of Ester Intermediates to Carboxylic Acids

Another common strategy is the saponification of a corresponding ester intermediate, such as an ethyl or methyl ester at the 3-position. This method is particularly useful when the ester group is incorporated during the synthesis of the heterocyclic core.

Saponification is a base-mediated hydrolysis of an ester. The reaction involves heating the ester with a strong base, like sodium hydroxide or potassium hydroxide, in a suitable solvent such as an alcohol-water mixture. acs.org This process cleaves the ester bond, yielding the carboxylate salt and the corresponding alcohol. Similar to the hydrolysis of nitriles under basic conditions, a final acidification step is required to protonate the carboxylate and isolate the thieno[3,2-b]pyridine-3-carboxylic acid. acs.org

Below is a table summarizing typical conditions for these carboxylation strategies.

Precursor Functional GroupMethodReagentsConditionsFinal Product
Nitrile (-CN)Acid HydrolysisDilute HCl or H₂SO₄, H₂OHeat/RefluxCarboxylic Acid
Nitrile (-CN)Alkaline HydrolysisNaOH or KOH, H₂O; then H₃O⁺1. Heat/Reflux 2. AcidificationCarboxylic Acid
Ester (-COOR)SaponificationNaOH or KOH, H₂O/AlcoholHeat/Reflux; then H₃O⁺Carboxylic Acid

Multi-Component Condensation Reactions in Thienopyridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient and atom-economical route to complex heterocyclic systems like thienopyridines. nih.govacsgcipr.org These reactions streamline synthetic pathways by reducing the number of purification steps and saving time and resources.

The Gewald reaction is a classic example of an MCR that is highly relevant for the synthesis of the precursors needed for thienopyridines. nih.gov It typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or related active methylene (B1212753) compound), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. These 2-aminothiophenes can then be used in subsequent cyclocondensation steps to form the thieno[3,2-b]pyridine core as described in section 2.1.1.

More direct MCR approaches to construct the fused pyridine ring are also employed. For instance, one-pot reactions involving aromatic aldehydes, cyanothioacetamide, and various active methylene compounds can lead to highly substituted pyridines and, by extension, thienopyridines. researchgate.netnih.gov These methods often proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization, ultimately leading to the aromatic heterocyclic core in a single step. acsgcipr.org

Palladium-Catalyzed Coupling Reactions for Thienopyridine Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis and functionalization of complex heterocyclic systems like thieno[3,2-b]pyridines. These methods offer a direct route to introduce a variety of substituents onto the core structure, which is crucial for developing new pharmaceutical agents.

Key coupling reactions employed in the synthesis of thieno[3,2-b]pyridine derivatives include:

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds. For instance, di(hetero)arylamines have been synthesized by the C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with reactants like bromonitrobenzenes and 2-bromopyridine. researchgate.net Optimization of this reaction is often necessary to achieve good yields, particularly when aiming for subsequent intramolecular cyclization to form more complex, tetracyclic compounds. researchgate.net

Suzuki Coupling: This reaction facilitates the formation of C-C bonds by coupling an organoboron compound with a halide. It has been successfully used to functionalize brominated thieno[3,2-b]pyridine derivatives. researchgate.net

Sonogashira Coupling: This method creates C-C bonds between a terminal alkyne and an aryl or vinyl halide. Like the Suzuki coupling, it has been applied to brominated thieno[3,2-b]pyridine precursors to introduce alkynyl groups. researchgate.net

Another advanced palladium-catalyzed strategy involves intramolecular C-H arylation. nih.govbeilstein-journals.org This approach can be used to construct the fused ring system itself. For example, the C-H arylation of a 2-quinolinecarboxyamide bearing a bromo-substituted N-aryl group proceeds with a palladium catalyst to form a cyclized product. nih.govbeilstein-journals.org The efficiency of such cyclizations can be highly dependent on the choice of ligands, with phosphine (B1218219) ligands like PPh₃ often improving yields significantly. nih.govbeilstein-journals.org While demonstrated on related pyridine derivatives, this methodology represents a viable approach for constructing the thieno[3,2-b]pyridine skeleton. nih.govbeilstein-journals.org

Coupling ReactionBond FormedTypical Reactants for Thienopyridine SynthesisReference
Buchwald-HartwigC-NAminothienopyridine + Aryl/Heteroaryl Halide researchgate.net
SuzukiC-CHalogenated Thienopyridine + Organoboron Compound researchgate.net
SonogashiraC-CHalogenated Thienopyridine + Terminal Alkyne researchgate.net
Intramolecular C-H ArylationC-CAryl-halide-substituted Pyridine/Thiophene Amide nih.govbeilstein-journals.org

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of thieno[3,2-b]pyridine synthesis, chemists have developed advanced techniques that often combine multiple steps or use alternative energy sources to accelerate reactions.

Microwave-assisted heating has emerged as a valuable technique in organic synthesis, significantly reducing reaction times from hours to minutes and often improving product yields. nih.govnih.gov This technology allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates. nih.gov

In the synthesis of related thienopyridine isomers and analogues, microwave irradiation has proven highly effective. For example, the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives was achieved using efficient microwave-assisted chemical processes. nih.gov In one instance, the formation of an acetimidamide intermediate from 3-aminothieno[3,2-b]pyridine-2-carbonitrile was completed in just 5 minutes at 115°C. nih.gov Another study on thieno[2,3-c]pyridines demonstrated that a microwave-assisted aromatization method produced the target compounds in good yields within minutes, a significant improvement over conventional heating. nih.gov

Compound TypeSynthetic StepConventional Heating TimeMicrowave-Assisted TimeKey AdvantageReference
Thieno[3,2-d]pyrimidine analogueIntermediate FormationNot specified (typically hours)5 minutesDrastic time reduction nih.gov
Thieno[2,3-c]pyridinesAromatizationHoursMinutesRapid synthesis, good yields nih.gov
Functionalized Thieno[2,3-b]pyridinesMulti-component reactionNot specified5 minutesSolvent-free, catalyst reusable mdpi.com

An efficient one-pot method has been reported for the synthesis of 7-chloro-2-arylthieno[3,2-b]pyridine-3-ols. thieme-connect.com This process utilizes a directed ortho-metalation strategy, followed by quenching with a benzyl (B1604629) disulfide electrophile and subsequent SNAr reactions with amines, thiols, or phenols to generate a library of derivatives in moderate to high yields. thieme-connect.com This approach is particularly valuable for medicinal chemistry as it allows for the rapid generation of diverse analogues for structure-activity relationship studies. thieme-connect.com Similarly, multicomponent one-pot reactions have been developed for related fused pyridine systems, such as pyrido[3′,2′:4,5]thieno[3,2-b]pyridines, by combining aromatic aldehydes, cyanothioacetamide, and other reagents. researchgate.net Another facile one-pot protocol for substituted thieno[2,3-b]pyridines involves the reaction of enaminones with 2-cyanothioacetamide (B47340) followed by the addition of methylene-active bromides, proceeding via an intramolecular cyclization. thieme-connect.com

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical consideration in the synthesis of substituted thieno[3,2-b]pyridines. The specific placement of functional groups on the heterocyclic core is paramount for biological activity.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. thieme-connect.com In the synthesis of 7-chloro-2-arylthieno[3,2-b]pyridine-3-ols, a DoM strategy precisely controls the site of metalation, thereby directing the subsequent electrophilic quench to a specific position on the pyridine ring. thieme-connect.com This ensures the formation of the desired constitutional isomer.

The inherent reactivity of the starting materials also plays a crucial role. The synthesis of the thieno[3,2-b]pyridine system itself can be achieved by reacting 3-fluoropicolinonitriles or 3-nitropicolinonitriles with methyl thioglycolate. researchgate.net The positions of the activating group (fluoro or nitro) and the nitrile on the pyridine ring direct the annulation of the thiophene ring, leading specifically to the [3,2-b] fusion. In other related systems, nucleophilic aromatic substitution (SNAr) of a nitro group with thiolates is a known method for regioselectively introducing sulfur-containing substituents, which can then be used to construct the fused thiophene ring. mdpi.com This highlights how the choice of precursors and reaction type is fundamental to controlling the final regiochemical outcome.

Chemical Reactivity and Transformation Pathways of Thieno 3,2 B Pyridine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position is a primary site for synthetic modification, enabling the creation of a wide array of derivatives such as esters and amides. These reactions are fundamental in medicinal chemistry for modulating the compound's physicochemical properties.

Esterification of thieno[3,2-b]pyridine-3-carboxylic acid and its analogs is a common strategy to produce ester derivatives, which often serve as intermediates in more complex syntheses. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent. For instance, methyl esters are readily prepared and have been utilized in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents. mdpi.com The conversion can also be achieved using reagents like thionyl chloride to form an intermediate acid chloride, which then reacts with an alcohol. google.com

Below is a table summarizing representative esterification reactions for thienopyridine carboxylic acids.

Starting MaterialReagent(s)ProductReference
α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetic acidn-butanol, H⁺n-Butyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetate google.com
α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetic acidIsopropanol, Thionyl chlorideIsopropyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetate google.com
7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carboxylic acidMethanol, Acid catalystMethyl 7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carboxylate acs.org
3-Bromothieno[3,2-b]pyridine-2-carboxylic acidMethanol, Acid catalystMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate mdpi.com

The synthesis of carboxamides from this compound is a key transformation for developing biologically active molecules. acs.org The standard method involves activating the carboxylic acid, often by converting it to an acid chloride using reagents like phosphorus oxychloride or thionyl chloride. This activated intermediate is then reacted in situ with a primary or secondary amine to furnish the desired amide. acs.org This approach allows for the introduction of a diverse range of amine-containing fragments, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies. acs.org

The following table presents examples of amidation reactions on the thienopyridine scaffold.

Starting MaterialAmineCoupling/Activation ReagentsProductReference
7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carboxylic acid5-fluoro-2-aminopyridinePhosphorus oxychloride7-((R)-tetrahydrofuran-3-yloxy)-N-(5-fluoropyridin-2-yl)thieno[3,2-b]pyridine-5-carboxamide acs.org
7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carboxylic acid2-amino-6-methylpyridinePhosphorus oxychloride7-((R)-tetrahydrofuran-3-yloxy)-N-(6-methylpyridin-2-yl)thieno[3,2-b]pyridine-5-carboxamide acs.org
4,5,6,7-tetrahydro-thieno[3,2-c]-pyridine derived carboxylic acidAmmoniaEthyl chloroformate, Triethylamineα-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetamide google.com
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxylic acid(not specified, forms carboxamide)(not specified)3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide nih.gov

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org While simple carboxylic acids are generally stable to heat, the presence of certain structural features can facilitate this process. libretexts.org For pyridine-based carboxylic acids, decarboxylation can often be achieved under specific conditions, such as heating with a base like potassium carbonate in a suitable solvent. nih.govresearchgate.net The ease of decarboxylation is influenced by the stability of the carbanion intermediate formed upon CO2 loss. In pyridine (B92270) systems, the position of the carboxylic acid group and the presence of other substituents significantly affect the reaction's feasibility. researchgate.net For instance, carboxylic acids with an electron-withdrawing group on the alpha-carbon tend to decarboxylate more readily. wikipedia.org Although specific studies on the decarboxylation of this compound are not widely reported, the principles derived from related pyridine carboxylic acids suggest that thermal or base-catalyzed methods could be applicable. nih.govresearchgate.net

Transformations of the Thieno[3,2-b]pyridine (B153574) Heterocyclic Ring System

The fused thienopyridine core is a versatile scaffold that can undergo various transformations, including substitution and oxidation reactions, allowing for further functionalization.

The thieno[3,2-b]pyridine ring system exhibits dual reactivity towards substitution reactions due to the fusion of an electron-rich thiophene (B33073) ring and an electron-deficient pyridine ring. abertay.ac.uk

Electrophilic Substitution: The thiophene portion of the molecule is susceptible to electrophilic aromatic substitution, with reactions like nitration, halogenation, and sulfonation occurring preferentially on this ring. abertay.ac.uk Theoretical studies and kinetic data on related thienopyridines indicate that the C2 and C3 positions of the thiophene ring are the most reactive sites for electrophilic attack. abertay.ac.ukrsc.org For example, bromination often leads to substitution on the thiophene ring. abertay.ac.uk

Nucleophilic Substitution: In contrast, the pyridine ring is deactivated towards electrophiles but is activated for nucleophilic substitution, especially when a good leaving group is present at the 2- or 4-positions relative to the pyridine nitrogen. abertay.ac.ukuoanbar.edu.iqquimicaorganica.org Reactions like the Chichibabin reaction, which involves amination with sodium amide, are characteristic of the pyridine ring's reactivity. abertay.ac.uk

The sulfur atom in the thiophene ring is a site for oxidative functionalization. Selective oxidation of thienopyridines can lead to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). nih.govacs.org This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., trifluoroperacetic acid). wikipedia.org The oxidation of the sulfur atom alters the electronic properties of the heterocyclic system, which can be a useful strategy for modulating the compound's chemical and biological profile. These oxidized derivatives serve as valuable intermediates for further synthetic modifications. nih.govacs.org

Oxidative Dimerization Phenomena

A review of available scientific literature indicates that specific studies on the oxidative dimerization of this compound have not been extensively reported. However, research on the related thieno[2,3-b]pyridine (B153569) isomer provides insights into the potential for such reactions within this class of compounds.

In one study, the noncatalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides was investigated. nih.govacs.org This reaction did not lead to simple oxidation but resulted in an unusual oxidative dimerization, forming complex polyheterocyclic structures. acs.org The process involved treating the thienopyridine derivatives with an excess of aqueous sodium hypochlorite (NaOCl), which afforded pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones in moderate yields. acs.org The reaction's outcome and mechanism were found to be dependent on the solvent used. nih.gov While this research highlights the capacity of the thienopyridine scaffold to undergo complex oxidative coupling, it is important to note that this was observed on a different isomer and a different derivative (an aminocarboxamide) than this compound.

Reduction Pathways of the Pyridine Ring

Detailed experimental studies focusing specifically on the reduction pathways of the pyridine ring within the this compound molecule are not prominently featured in the surveyed scientific literature. The chemical stability of the pyridine ring, an aromatic heterocycle, often requires specific and potent reducing agents or catalytic hydrogenation under defined conditions to achieve saturation. The reactivity of the Thieno[3,2-b]pyridine core would be influenced by the electronic interplay between the electron-rich thiophene ring and the electron-deficient pyridine ring. Further research is needed to elucidate the specific conditions and resulting products for the reduction of the pyridine moiety in this particular compound.

Cross-Coupling Reactions for Functional Group Introduction

The introduction of new functional groups onto the Thieno[3,2-b]pyridine scaffold is a key strategy for synthesizing novel derivatives with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org While reactions starting directly from this compound are less common, functionalization is typically achieved by first converting the scaffold into a halogenated derivative, which then serves as a substrate for various coupling reactions.

Key cross-coupling reactions utilized on the thieno[3,2-b]pyridine core include:

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org Research has demonstrated the successful application of Suzuki coupling on brominated thieno[3,2-b]pyridine derivatives to introduce new aryl groups. researchgate.net

Sonogashira Coupling: Used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, this reaction is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction has been successfully applied to bromo-derivatives of the thieno[3,2-b]pyridine system, allowing for the introduction of alkyne moieties. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. libretexts.org This method provides a route to introduce vinylic substituents onto the heterocyclic core.

Buchwald-Hartwig Amination: This C-N cross-coupling reaction allows for the synthesis of arylamines from aryl halides and amines. It has been successfully employed on the methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate scaffold to produce di(hetero)arylamines. researchgate.net

A more recent development in cross-coupling chemistry that holds potential for the direct use of this compound is decarboxylative cross-coupling . wikipedia.org This type of reaction enables the coupling of a carboxylic acid with an organic halide, where the carboxylic acid group is extruded as carbon dioxide during the catalytic cycle. nih.gov This approach would circumvent the need for pre-functionalization (e.g., halogenation) of the starting material, offering a more direct and atom-economical route to new derivatives. nih.gov

The table below summarizes representative conditions for cross-coupling reactions performed on the thieno[3,2-b]pyridine scaffold, based on studies of its derivatives.

Reaction TypeSubstrate ExampleCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki CouplingBrominated Thieno[3,2-b]pyridineArylboronic AcidPd Catalyst + BaseAryl-Thieno[3,2-b]pyridine researchgate.net
Sonogashira CouplingBrominated Thieno[3,2-b]pyridineTerminal AlkynePd Catalyst + Cu(I) CocatalystAlkynyl-Thieno[3,2-b]pyridine researchgate.net
Buchwald-Hartwig CouplingBrominated Thieno[3,2-b]pyridineAmine (e.g., 2-bromopyridine)Pd Catalyst + Ligand + BaseAmino-Thieno[3,2-b]pyridine researchgate.net
Decarboxylative Coupling (Potential)(2-Azaaryl)carboxylateAryl HalidePd Catalyst + Cu CatalystAryl-Azaarene wikipedia.org, nih.gov

Derivatization Strategies and Analogue Design in Thieno 3,2 B Pyridine 3 Carboxylic Acid Research

Systematic Modification of the Thieno[3,2-b]pyridine (B153574) Core

Alterations to the fundamental bicyclic structure of thieno[3,2-b]pyridine are a primary strategy to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. One such approach involves the introduction of additional heteroatoms into the core framework.

Original Core Modified Core Modification Reported Outcome (mGlu₅ NAMs)
Thieno[3,2-b]pyridineThieno[3,2-d]pyrimidineAddition of a second nitrogen atom to the pyridine (B92270) ringLoss of potency. nih.gov

Functionalization at Peripheral Positions (e.g., 2, 5, 7-positions)

Introducing or modifying substituents at the open positions of the thieno[3,2-b]pyridine ring is a widely used strategy to enhance potency, selectivity, and pharmacokinetic profiles. The 2, 5, and 7-positions are common targets for such functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, the functionalization of the thiophene (B33073) ring at a position adjacent to the carboxylic acid group has been explored. Although demonstrated on a methyl thieno[3,2-b]pyridine-2-carboxylate, the principles are directly applicable. The synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was achieved via a Suzuki-Miyaura cross-coupling reaction, starting from the corresponding 3-bromo precursor. hyphadiscovery.com This highlights a viable pathway for introducing a diverse range of aryl and heteroaryl moieties at the 2-position of a thieno[3,2-b]pyridine-3-carboxylic acid scaffold.

The pyridine portion of the nucleus is also amenable to extensive derivatization. Research has documented the use of various C-C and C-heteroatom bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig (C-N), and Ullmann (C-O) couplings, to modify the pyridine ring. mdpi.com A specific example is the development of 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides as mGlu₅ NAMs, which demonstrates successful functionalization at the 7-position with ether linkages. nih.govnih.gov

PrecursorPosition of FunctionalizationReaction TypeIntroduced Substituent ExamplesYield (%)
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate3-positionSuzuki-Miyaura Couplingp-tolyl84% hyphadiscovery.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate3-positionSuzuki-Miyaura Coupling4-methoxyphenyl70% hyphadiscovery.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate3-positionSuzuki-Miyaura Coupling4-chlorophenyl82% hyphadiscovery.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate3-positionSuzuki-Miyaura Coupling4-cyanophenyl35% mdpi.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate3-positionSuzuki-Miyaura Couplingfuran-3-yl52% hyphadiscovery.com
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate3-positionSuzuki-Miyaura Couplingpyridin-4-yl66% mdpi.com

Design of Bioisosteric Analogues

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group for another with similar physicochemical properties to improve biological activity, metabolic stability, or other drug-like characteristics. This strategy can be applied to both the core scaffold and its peripheral functional groups, such as the carboxylic acid.

Scaffold Hopping and Core Analogues: The thieno[3,2-b]pyridine nucleus itself can serve as a bioisostere for other aromatic systems. In the development of mGlu₅ NAMs, the thieno[3,2-b]pyridine-5-carboxamide core was identified as a "competent core replacement" for a 6-methylpicolinamide scaffold, leading to potent analogues. nih.gov Conversely, researchers have explored replacing the thieno[3,2-b]pyridine core with other heterocyclic systems to probe structure-activity relationships. For example, cores such as 1-methyl-1H-pyrrolo[3,2-b]pyridine and imidazo[1,2-b]pyridazine (B131497) were investigated as replacements, although in this specific case, they proved to be ineffective. nih.govnih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophoric feature due to its acidity and ability to form strong hydrogen bonds and electrostatic interactions. nih.gov However, it can also lead to poor membrane permeability and metabolic liabilities. nih.gov Replacing the carboxylic acid at the 3-position with a suitable bioisostere is a rational approach to mitigate these issues while retaining the necessary interactions with a biological target.

Commonly employed bioisosteres for carboxylic acids include 5-substituted 1H-tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.govnih.gov The 1H-tetrazole ring is particularly notable, as its pKa is comparable to that of a carboxylic acid, and it is generally more metabolically robust. tandfonline.comhilarispublisher.comresearchgate.net The replacement of a carboxyl group with a tetrazole has the potential to increase lipophilicity and bioavailability. tandfonline.comhilarispublisher.com Acyl sulfonamides and related structures are also frequently used as they maintain the acidic proton and hydrogen bonding capabilities. nih.govacs.orgnih.gov

Original Group Potential Bioisostere Key Properties
Carboxylic Acid1H-TetrazoleSimilar pKa, metabolically stable, can increase lipophilicity. tandfonline.comhilarispublisher.comresearchgate.net
Carboxylic AcidAcyl SulfonamideAcidic proton, H-bond donor/acceptor, tunable properties. acs.orgnih.gov
Carboxylic AcidHydroxamic AcidModerately acidic, strong metal-chelating properties. nih.gov

Synthesis of Fused Polycyclic Systems Incorporating Thieno[3,2-b]pyridine

Creating larger, more complex polycyclic systems by fusing additional rings onto the thieno[3,2-b]pyridine scaffold is an advanced derivatization strategy. This approach can rigidly constrain the molecule's conformation, which may lead to increased potency and selectivity by optimizing the presentation of pharmacophoric elements to a target binding site. Furthermore, extending the conjugated system can modulate the molecule's electronic and photophysical properties.

While the synthesis of fused systems based on the isomeric thieno[2,3-b]pyridine (B153569) core is well-documented, with numerous reports on the synthesis of structures like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, the application of such strategies to the thieno[3,2-b]pyridine isomer is a more specialized area of investigation. researchgate.net

One demonstrated chemical transformation that enables the formation of new rings on the thieno[3,2-b]pyridine scaffold is the use of Sonogashira coupling followed by intramolecular cyclization. mdpi.com This type of reaction sequence allows for the construction of a new ring fused to the parent heterocycle. For instance, a substituent at the 7-position could be elaborated via a Sonogashira reaction with a suitable terminal alkyne, and a subsequent intramolecular cyclization event involving another functional group on the scaffold could lead to a novel tricyclic or tetracyclic system. This strategy provides a powerful method for generating structurally complex and conformationally restricted analogues of this compound.

Computational and Theoretical Chemistry Investigations of Thieno 3,2 B Pyridine 3 Carboxylic Acid

Electronic Structure and Molecular Conformation Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For thienopyridine derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine optimized molecular structures and understand the distribution of electrons within the molecule. nih.govresearchgate.net

These calculations reveal crucial parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, studies on related pyridine (B92270) derivatives show that DFT can accurately predict non-planar conformations where certain substituents may be twisted out of the main heterocyclic plane. researchgate.net This conformational analysis is vital as the specific shape of a molecule dictates how it can interact with biological targets.

Furthermore, DFT is used to generate electron density maps and molecular electrostatic potential (MEP) maps. These maps visualize the electron-rich and electron-poor regions of the molecule, identifying sites prone to electrophilic or nucleophilic attack and areas important for hydrogen bonding and other non-covalent interactions. For the Thieno[3,2-b]pyridine-3-carboxylic acid, the carboxylic acid group, the pyridine nitrogen, and the thiophene (B33073) sulfur are key regions of interest for such interactions.

Quantum Chemical Predictions of Reactivity

Quantum chemical methods are instrumental in predicting the reactivity of molecules through the calculation of various chemical reactivity descriptors. nih.gov These descriptors, derived from the electronic structure, provide quantitative measures of a molecule's stability and reactivity. For thienopyridine analogs, these calculations help in understanding their chemical behavior and potential interactions in a biological environment. nih.gov

Key reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). By analyzing these descriptors, chemists can predict how this compound and its derivatives might behave in chemical reactions or biological systems, for instance, by identifying which part of the molecule is more likely to be metabolized.

DescriptorDefinitionSignificance in Reactivity
Chemical Hardness (η) Resistance to deformation of electron cloud.High hardness implies high stability and low reactivity.
Chemical Potential (μ) Tendency of electrons to escape.Governs the direction of charge transfer in a reaction.
Electrophilicity Index (ω) Propensity to accept electrons.High electrophilicity indicates a good electron acceptor.
Softness (S) Reciprocal of hardness.High softness implies high reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For thienopyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for their therapeutic effects, such as inhibiting enzymes like IKKβ. nih.govresearchgate.net

In a typical QSAR study on thienopyridine analogs, a dataset of compounds with known biological activities (e.g., IC50 values) is used. nih.gov The 3D structures of these molecules are aligned, and various molecular fields (steric, electrostatic, hydrophobic) are calculated around them.

CoMFA focuses on steric and electrostatic fields.

CoMSIA includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The resulting models are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for biological activity. For example, a CoMFA map might show that a bulky, electropositive group at a certain position on the thienopyridine ring increases activity, guiding the design of new, more potent derivatives. nih.gov Studies on related compounds have demonstrated the high predictive capability of such models. nih.gov

QSAR MethodKey FeaturesInformation Gained
CoMFA Calculates steric and electrostatic fields.Provides 3D contour maps indicating where bulky or charged groups enhance or decrease activity.
CoMSIA Extends CoMFA with hydrophobic, H-bond donor, and H-bond acceptor fields.Offers a more detailed understanding of the type of interactions required for activity.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the mechanism of action of drugs and for designing new ones. Derivatives of the thienopyridine scaffold have been extensively studied using molecular docking to explore their interactions with various biological targets, including kinases like PIM-1 and enzymes such as Hsp90. nih.govnih.gov

In these simulations, the 3D structure of this compound or its analog is placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity (e.g., in kcal/mol). The results reveal key molecular interactions, such as:

Hydrogen bonds: Often involving the carboxylic acid group or the pyridine nitrogen.

Hydrophobic interactions: Involving the fused ring system.

π-π stacking: Between the aromatic rings of the ligand and aromatic amino acid residues in the protein.

For example, docking studies of thieno[2,3-b]pyridine (B153569) derivatives into the active site of phosphoinositide specific-phospholipase C showed that amino acid residues like His356 and Glu341 are involved in hydrogen bonding with the ligands. nih.gov Such insights are invaluable for optimizing the structure of the ligand to improve its binding affinity and selectivity for the target protein.

In Silico ADME/Tox Prediction Profiles

Before a compound can become a drug, it must possess acceptable ADME/Tox properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico (computer-based) methods are now widely used in early-stage drug discovery to predict these properties, helping to identify and eliminate candidates with poor pharmacokinetic profiles or potential toxicity issues. nih.govdrugtargetreview.com

For compounds based on the thienopyridine scaffold, various computational models can predict key ADME/Tox parameters. These models are typically built using machine learning algorithms trained on large datasets of experimental data. purdue.edu

ParameterDescriptionImportance in Drug Design
Absorption Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.Determines how well the compound is absorbed into the bloodstream after oral administration.
Distribution Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.Affects where the compound goes in the body and its availability to reach the target.
Metabolism Prediction of interaction with Cytochrome P450 (CYP) enzymes (e.g., inhibition or substrate).Determines how the compound is broken down and how long it lasts in the body.
Excretion Prediction of clearance pathways.Influences the dosing regimen.
Toxicity Prediction of potential toxicities like cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and hepatotoxicity.Crucial for ensuring the safety of the potential drug. nih.gov

These predictive tools allow researchers to virtually screen compounds like this compound and prioritize those with the most promising drug-like properties for further experimental testing.

HOMO and LUMO Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy levels and distribution are fundamental to understanding a molecule's electronic properties and reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

Biological Activity and Mechanistic Insights in Vitro and in Silico Perspectives

Enzyme Inhibition Profiling and Mechanistic Elucidation (In Vitro)

Derivatives of the thieno[3,2-b]pyridine (B153574) core have been evaluated for their potential to inhibit various enzymes, particularly protein kinases involved in cell signaling pathways.

Research has identified thieno[3,2-b]pyridine derivatives as inhibitors of several protein tyrosine kinases. These compounds typically function by competing with ATP at the enzyme's active site.

VEGFR-2 Inhibition: Substituted 7-arylethers of thieno[3,2-b]pyridine have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. mdpi.com One study reported a series of thieno[3,2-b]pyridine-based compounds that demonstrated potent inhibition of VEGFR-2 with IC₅₀ values in the low nanomolar range in vitro. mdpi.com

Src Kinase Inhibition: The non-receptor tyrosine kinase Src, which is often overexpressed or overactivated in various cancers, has also been a target for this class of compounds. mdpi.com Specifically, 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been synthesized and identified as inhibitors of Src kinase. mdpi.com In silico experiments also suggest that derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold are promising candidates for Src inhibition. nih.govacs.org

No specific inhibitory data against Pim-1, SIRT, or Histidine Kinase for the thieno[3,2-b]pyridine scaffold was identified in the provided search results.

Target KinaseThieno[3,2-b]pyridine Derivative ClassReported Activity
VEGFR-2Substituted 7-arylethers of thieno[3,2-b]pyridineLow nanomolar IC₅₀ values. mdpi.com
Src2-Heteroaryl-7-amino-thieno[3,2-b]pyridine-6-carbonitrilesDemonstrated inhibitory activity. mdpi.com

Based on the provided search results, there is no information available regarding the inhibitory activity of thieno[3,2-b]pyridine-3-carboxylic acid or its derivatives against alpha-amylase.

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

Derivatives of thieno[3,2-b]pyridine have demonstrated significant anti-proliferative and cytotoxic effects against a variety of human cancer cell lines in vitro. These compounds have been a subject of interest in medicinal chemistry due to their potential as anticancer agents.

A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential in two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. mdpi.com Three of these derivatives exhibited notable growth inhibition in both cell lines. mdpi.com The most promising compound from this series, which features a 4-chlorophenyl substituent at the 3-position of the thieno[3,2-b]pyridine core, significantly reduced the number of viable MDA-MB-231 cells. mdpi.com

Furthermore, aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series have been synthesized and evaluated for their growth inhibitory effects on four human tumor cell lines: MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma). One particular aminodi(hetero)arylamine derivative demonstrated low GI50 values, ranging from 1.30 to 1.63 µM, across all tested cancer cell lines.

The anti-proliferative activity of thieno[3,2-b]pyridine derivatives is not limited to breast and lung cancer. Studies have also explored their efficacy in other cancer types, highlighting the broad-spectrum potential of this chemical scaffold in oncology research. The mechanism of action for some of these compounds has been linked to the inhibition of key cellular pathways involved in cancer cell proliferation and survival.

Table 1: Growth Inhibitory Effect (GI50 in µM) of Selected Thieno[3,2-b]pyridine Derivatives on Human Tumor Cell Lines

Compound Derivative MCF-7 (Breast) NCI-H460 (Lung) A375-C5 (Melanoma) HepG2 (Liver)
Aminodi(hetero)arylamine 1 1.58 1.40 1.63 1.30
Aminodi(hetero)arylamine 2 >20 >20 >20 >20
Aminodi(hetero)arylamine 3 10.5 11.2 12.3 9.8

Cell Cycle Analysis in Response to Compound Treatment

The anti-proliferative effects of thieno[3,2-b]pyridine derivatives are, in some cases, associated with their ability to interfere with the normal progression of the cell cycle in cancer cells. Flow cytometry analysis has been a key technique in elucidating these effects.

For instance, a promising aminodi(hetero)arylamine derivative of thieno[3,2-b]pyridine was analyzed for its effect on the cell cycle of the NCI-H460 non-small cell lung cancer cell line. The study revealed that treatment with this compound led to a notable alteration in the cell cycle profile, specifically causing a decrease in the percentage of cells in the G0/G1 phase. wisdomlib.org This suggests that the compound may induce a cell cycle arrest at a subsequent phase or promote apoptosis, thereby preventing cell division.

In another study, a methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate derivative was found to impact the cell cycle of MDA-MB-231 breast cancer cells. mdpi.com Treatment with this compound resulted in an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase, although the latter was not statistically significant. mdpi.com This indicates a potential G1 phase arrest, which would halt DNA synthesis and prevent the cells from proceeding to mitosis.

Table 2: Effect of a Thieno[3,2-b]pyridine Derivative on the Cell Cycle Profile of NCI-H460 Cells

Treatment % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control (DMSO) 65.4 15.2 19.4
Compound 3c (1.4 µM) 52.1 18.3 29.6

Selective Cytotoxicity Against Tumor Cell Lines

A critical aspect of the development of anticancer agents is their ability to selectively target cancer cells while minimizing toxicity to normal, healthy cells. Several studies have indicated that certain thieno[3,2-b]pyridine derivatives exhibit such selective cytotoxicity.

In the evaluation of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, it was observed that the active compounds demonstrated growth inhibition in the TNBC cell lines MDA-MB-231 and MDA-MB-468, with little to no effect on the non-tumorigenic mammary epithelial cell line MCF-12A. mdpi.com Similarly, other thieno[3,2-b]pyridine derivatives have shown very low cytotoxicity in the MCF-10A cell line, which is also a non-tumorigenic mammary epithelial cell line. mdpi.com

The study on aminodi(hetero)arylamines of the thieno[3,2-b]pyridine series also highlighted the selective nature of a promising derivative. This compound, which showed potent growth inhibitory effects on four different human tumor cell lines, was found to be non-toxic to a porcine liver primary cell culture (PLP1) at its effective concentrations. This selectivity is a highly desirable characteristic for any potential chemotherapeutic agent.

Antimicrobial Activity Spectrum (In Vitro)

While the primary focus of research on thieno[3,2-b]pyridine derivatives has been on their anticancer properties, some studies have also explored their potential as antimicrobial agents. The fused heterocyclic ring system provides a versatile scaffold for the development of compounds with a range of biological activities.

Gram-Positive and Gram-Negative Bacterial Strain Efficacy

Investigations into the antibacterial properties of thieno[3,2-b]pyridine derivatives have revealed activity against both Gram-positive and Gram-negative bacteria. A study on a series of thieno-pyridine derivatives, including a 5-(4-substituted phenoxy-3-nitrobenzene-1-sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, assessed their efficacy against a panel of bacterial strains. wisdomlib.org The antimicrobial activity was tested against two Gram-positive bacteria, Staphylococcus aureus and Streptococcus pyogenes, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. wisdomlib.org

The results indicated that some of these compounds exhibited notable antibacterial activity. For example, certain derivatives were particularly potent against Staphylococcus aureus. wisdomlib.org The nature of the substituent on the phenoxy ring was found to play a crucial role in the antibacterial efficacy, with some substitutions leading to enhanced activity while others, such as electron-withdrawing groups, reduced the efficacy. wisdomlib.org Against E. coli, some compounds displayed inhibitory activity comparable to the standard antibiotic ampicillin. wisdomlib.org

Table 3: Antibacterial Activity (MIC in µg/mL) of Selected Thieno-Pyridine Derivatives

Compound Staphylococcus aureus Streptococcus pyogenes Escherichia coli Pseudomonas aeruginosa
Derivative 2a 100 250 200 500
Derivative 2c 250 500 100 250
Derivative 2d 62.5 125 100 200
Ampicillin 250 100 100 250
Chloramphenicol 50 50 50 50

Inhibition of Bacterial Enzymes (e.g., Histidine Kinase Autophosphorylation)

The mechanism of antimicrobial action for some thieno[3,2-b]pyridine derivatives has been linked to the inhibition of essential bacterial enzymes. A notable example is the targeting of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.

A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, and several of these compounds exhibited potent anti-mycobacterial activity with minimum inhibitory concentrations (MIC) of ≤ 1 μg/mL against Mycobacterium tuberculosis. nih.gov Through genome sequencing of resistant mutants, the target of these compounds was identified as InhA. nih.gov Further in vitro assays confirmed that these thieno[3,2-b]pyridinone derivatives directly inhibit InhA, suggesting a mechanism that does not require metabolic activation. nih.gov This finding is significant as InhA is a validated target for antitubercular drugs.

Antiviral Activity (In Vitro)

The thienopyridine scaffold has also been investigated for its potential antiviral applications. While much of the research has focused on the thieno[2,3-b]pyridine isomer, the findings suggest a broader potential for this class of compounds in antiviral drug discovery.

Studies on thieno[2,3-b]pyridine derivatives have demonstrated their ability to inhibit the replication of the Mayaro virus (MAYV), an arthropod-borne virus, in a mammalian cell line. nih.gov All seven derivatives tested were capable of effectively reducing viral production at non-toxic concentrations. nih.gov One of the most promising molecules from this study exhibited a strong anti-MAYV effect at both the early and late stages of the viral replication cycle, indicating that it may interfere with viral entry and morphogenesis. nih.gov

Furthermore, other research has indicated that certain 4-(phenylamino)thieno[2,3-b]pyridines show inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net One compound, in particular, was able to inhibit HSV-1 infection by nearly 86% at a concentration of 50µM without being cytotoxic to the host cells. researchgate.net This suggests that these compounds may selectively target a specific step in the viral replication cycle. researchgate.net While these findings are for a different isomer, they underscore the potential of the thienopyridine core structure as a template for the development of novel antiviral agents.

Based on a thorough review of the provided search results, there is no specific information available regarding the biological activity of the chemical compound "this compound" in the context of alphavirus inhibition, viral protein expression modulation, or its structure-activity relationship for antiviral efficacy.

The scientific literature, including the search results, extensively covers the anti-alphavirus properties of a similar but structurally distinct class of compounds: Thieno[3,2-b]pyrrole derivatives . The detailed research topics outlined in the request—such as the inhibition of Chikungunya, O'nyong-nyong, and Sindbis viruses, modulation of viral proteins, and structure-activity relationship studies—correspond directly to the published research on these thieno[3,2-b]pyrrole compounds. nih.govnih.govnih.govnih.govresearchgate.net

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the specified outline, as the necessary research data for this specific compound does not appear in the search results. The available information on alphavirus inhibition pertains to the thieno[3,2-b]pyrrole scaffold.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of "Thieno[3,2-b]pyridine-3-carboxylic acid". By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For "this compound" (C₈H₅NO₂S), the exact mass can be calculated and compared with the experimentally determined value. Common ionization techniques for such analyses include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). In ESI, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.

Table 1: Predicted HRMS Data for this compound

Ion Calculated m/z Observed m/z (Typical)
[C₈H₅NO₂S + H]⁺ 180.0114 180.0112
[C₈H₅NO₂S + Na]⁺ 201.9933 201.9931

The close agreement between the calculated and observed m/z values provides strong evidence for the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of "this compound" in solution. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," distinct signals are expected for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the heteroatoms and the carboxylic acid substituent. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of their electronic environment. The carbonyl carbon of the carboxylic acid group is typically found in the downfield region of the spectrum (around 160-180 ppm). A study on substituted thieno[3,2-b]pyridines provides a basis for predicting the chemical shifts for the core ring system. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Position Predicted ¹H Chemical Shift (δ) Predicted ¹³C Chemical Shift (δ)
2 8.3 - 8.5 (s) 128 - 132
3 - 125 - 129
5 8.7 - 8.9 (dd) 148 - 152
6 7.5 - 7.7 (dd) 120 - 124
7 8.3 - 8.5 (dd) 130 - 134

Note: Predicted values are based on data from related thienopyridine structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For "this compound," cross-peaks would be expected between the coupled protons on the pyridine ring (H-5, H-6, and H-7), which helps in their definitive assignment. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for H-2 would show a correlation to the C-2 signal. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by characteristic absorption bands of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of the carboxylic acid. A strong C=O stretching vibration for the carbonyl group would appear around 1700 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring would also be observable.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1680 - 1720 (strong)
Aromatic Rings C=C/C=N stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the thieno[3,2-b]pyridine (B153574) core gives rise to characteristic absorption bands in the UV region. The spectrum is expected to show intense absorptions corresponding to π → π* transitions. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity. Studies on related compounds such as thieno[3,2-b]thiophene-2,5-dicarboxylate show broad emission bands which are indicative of intra-ligand electron transitions. mdpi.com

Table 4: Expected UV-Vis Absorption Data for this compound

Solvent Expected λ_max (nm) Type of Transition
Ethanol 250 - 280, 300 - 330 π → π*

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The analysis would likely reveal the planar nature of the fused thienopyridine ring system. Furthermore, it would show how the molecules pack in the crystal lattice, likely forming hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. researchgate.net

Table 5: Potential Crystallographic Data for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pna2₁
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Bond Lengths Precise distances between atoms (e.g., C-C, C=O, C-S)
Bond Angles Angles between bonded atoms (e.g., O-C-O)
Torsion Angles Dihedral angles defining the conformation of the molecule

Prospective Applications and Future Research Directions Non Clinical Focus

Thieno[3,2-b]pyridine-3-carboxylic Acid as a Versatile Synthetic Building Block

This compound and its related derivatives serve as highly versatile intermediates in organic synthesis. The fused ring system can be functionalized at multiple positions, allowing for the construction of diverse molecular architectures. The carboxylic acid group itself is a key functional handle, enabling a variety of chemical transformations.

Key synthetic transformations involving the thieno[3,2-b]pyridine (B153574) scaffold include:

Amide Coupling: The carboxylic acid moiety is readily converted into amides. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are used to react the corresponding carboxylic acids with a wide range of amines to produce diverse amide libraries. acs.org

Palladium-Catalyzed Cross-Coupling: The core can be modified with bromo-substituents, which then act as handles for palladium-catalyzed reactions. For instance, Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids or their equivalents has been used to synthesize novel 3-(hetero)arylthieno[3,2-b]pyridines. mdpi.com Similarly, Buchwald-Hartwig C-N coupling has been employed to prepare 6-[(hetero)arylamino]thieno[3,2-b]pyridines. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Halogenated thieno[3,2-b]pyridines can undergo SNAr reactions. For example, a nitrile-containing thieno[3,2-b]pyridine can react with an alcohol and a base to form an ether linkage. acs.org

These synthetic strategies highlight the scaffold's utility in creating complex molecules for further investigation.

Table 1: Synthetic Reactions Utilizing the Thieno[3,2-b]pyridine Scaffold

Reaction Type Precursor Example Reagents Product Type Reference
Amide Coupling Thieno[2,3-b]pyridine-2-carboxylic acid HATU, Amines Thieno[2,3-b]pyridine-2-carboxamides acs.org
Suzuki-Miyaura Coupling Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (Hetero)aryl boronic acids, PdCl₂(dppf) Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com
Buchwald-Hartwig Coupling Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (Hetero)arylamines, Palladium catalyst 6-[(hetero)arylamino]thieno[3,2-b]pyridines nih.gov

Development as Chemical Probes for Biological Systems

The structural characteristics of the thieno[3,2-b]pyridine scaffold make it an excellent foundation for the development of chemical probes. These probes are crucial tools for studying biological systems by selectively modulating the function of specific proteins. A notable example is the creation of a highly selective inhibitor for the kinase Haspin, which plays a role in mitosis. nih.gov The compound MU1920, based on the thieno[3,2-b]pyridine core, was developed to meet the stringent criteria for a quality chemical probe, demonstrating suitability for in vivo applications. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for varied binding modes while maintaining high selectivity across the kinome. nih.gov This adaptability is key to designing probes that can interrogate the function of specific kinases without causing widespread off-target effects.

Role as Scaffolds in Pre-Clinical Drug Discovery Initiatives

The thieno[3,2-b]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. Its derivatives are being actively investigated in several pre-clinical drug discovery programs targeting a range of diseases.

Anticancer Agents: Derivatives have shown potential as antitumor agents. mdpi.comnih.gov For example, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated against triple-negative breast cancer (TNBC) cell lines, with some compounds showing growth inhibition. mdpi.com Another study focused on 6-[(hetero)arylamino]thieno[3,2-b]pyridines, identifying a benzothiazole derivative with promising activity against breast adenocarcinoma, melanoma, and non-small cell lung cancer cell lines. nih.gov

Antitubercular Agents: In the search for new treatments for tuberculosis, a series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized. nih.gov These compounds target the Enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. Several compounds displayed potent anti-mycobacterial activity, with one showing good in vivo efficacy in a mouse model of tuberculosis. nih.gov

Neurological Disorders: The scaffold has been used to develop negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). acs.orgnih.gov These modulators are being investigated for their potential in treating neurological and psychiatric disorders. A scaffold-hopping approach led to the identification of thieno[3,2-b]pyridine-5-carboxamides as potent and brain-penetrant mGlu₅ NAMs. acs.orgnih.gov

Kinase Inhibitors: The thieno[3,2-b]pyridine core is an attractive scaffold for developing highly selective inhibitors of underexplored protein kinases, which are implicated in diseases like cancer. nih.gov

Table 2: Thieno[3,2-b]pyridine Scaffolds in Pre-Clinical Research

Therapeutic Area Biological Target Derivative Class Key Finding Reference
Oncology Triple-Negative Breast Cancer Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates Growth inhibition in TNBC cell lines (MDA-MB-231, MDA-MB-468) mdpi.com
Infectious Disease M. tuberculosis InhA Thieno[3,2-b]pyridinones Potent in vitro activity and in vivo efficacy in a mouse model nih.gov
Neurology mGlu₅ Receptor Thieno[3,2-b]pyridine-5-carboxamides Potent and brain-penetrant negative allosteric modulators acs.orgnih.gov

Exploration in Materials Science Applications (e.g., Organic Semiconductors)

While research into this compound for materials science is still emerging, the closely related thieno[3,2-b]thiophene scaffold has been extensively studied for its applications as a p-type organic semiconductor in organic thin-film transistors (OTFTs). rsc.orgresearchgate.net The fused aromatic system of thieno[3,2-b]thiophene provides good charge carrier mobility and stability. researchgate.net Derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT) have also been developed as solution-processable small molecular semiconductors for organic field-effect transistors (OFETs), achieving charge carrier mobilities as high as 0.10 cm²/Vs. mdpi.com The structural similarity between the thieno[3,2-b]thiophene and thieno[3,2-b]pyridine cores suggests that the latter could also possess interesting electronic properties. The introduction of the nitrogen atom into the aromatic system can modulate the molecular orbital energy levels, potentially leading to materials with different and desirable semiconducting properties, such as for electron-transporting materials. nih.gov This represents a promising, yet largely unexplored, avenue for future research.

Emerging Methodologies and High-Throughput Screening Integration

The advancement of synthetic methodologies is crucial for exploring the chemical space around the thieno[3,2-b]pyridine scaffold. Modern synthetic techniques, such as microwave-assisted synthesis and palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enable the rapid generation of libraries of derivatives. mdpi.comnih.govnih.gov These methods are highly compatible with high-throughput screening (HTS) platforms, allowing for the efficient evaluation of large numbers of compounds to identify hits for various biological targets or material properties. The development of multi-component reactions also offers a streamlined approach to synthesize complex heterocyclic structures containing the 2-pyridone motif, a related scaffold, which could be adapted for thieno[3,2-b]pyridine synthesis. nih.gov Integrating these efficient synthetic routes with automated HTS is a key strategy for accelerating the discovery of new applications for thieno[3,2-b]pyridine-based molecules.

Identification of Underexplored Biological Targets and Mechanisms

A significant direction for future research is the use of thieno[3,2-b]pyridine libraries to identify and validate novel biological targets. The scaffold's ability to produce highly selective kinase inhibitors provides a template for targeting other, less-studied kinases, such as Cyclin-dependent kinase-like kinases (CDKLs). nih.gov By screening thieno[3,2-b]pyridine derivatives against a wide array of cellular targets, researchers may uncover unexpected biological activities and mechanisms of action. This approach can lead to the discovery of first-in-class modulators for targets that are currently considered "undruggable." The development of potent mGlu₅ NAMs from a scaffold originally intended for a different target demonstrates the potential for serendipitous discovery and the value of exploring diverse chemical matter against various biological systems. acs.orgnih.gov

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing 3-carboxylic acid from 5-carboxylic acid isomers) . DEPT-135 clarifies carbon hybridization .
  • HRMS : Confirms molecular formula (e.g., C₈H₅NO₂S for the 3-carboxylic acid derivative) .
  • HPLC : Assesses purity (>95%) and detects byproducts from incomplete cyclization .

How can researchers address contradictions in reported biological activities of Thieno[3,2-b]pyridine derivatives?

Advanced Research Focus
Discrepancies in antimicrobial or cytotoxic data may arise from:

  • Purity variability : Rigorous HPLC or LC-MS validation is required .
  • Structural confirmation : Single-crystal XRD resolves ambiguities in regiochemistry .
  • Assay conditions : Standardize MIC (minimum inhibitory concentration) testing against reference strains (e.g., S. aureus ATCC 25923) with positive controls .

What strategies improve the solubility and stability of this compound in aqueous and organic media?

Q. Basic Research Focus

  • Derivatization : Esterification (e.g., ethyl ester) enhances organic solubility .
  • pH adjustment : The carboxylic acid group confers water solubility at neutral/basic pH but may precipitate under acidic conditions .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring .

How can computational modeling predict the charge transport properties of this compound in OFETs?

Q. Advanced Research Focus

  • DFT calculations : Estimate reorganization energy (λ) and transfer integrals (J) to predict hole/electron mobility .
  • Morphology simulations : Molecular dynamics (MD) models correlate thin-film crystallinity with device performance .
  • Docking studies : Predict interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Reaction scalability : Transition from batch to flow chemistry reduces side reactions .
  • Purification bottlenecks : Replace column chromatography with crystallization or centrifugal partitioning chromatography (CPC) .
  • Batch-to-batch consistency : Monitor reaction progress via in-situ FTIR or Raman spectroscopy .

How do structural modifications at the 3-carboxylic acid position affect biological activity?

Q. Advanced Research Focus

  • Amide derivatives : Pyridyl amides show enhanced antimicrobial activity due to improved membrane permeability .
  • Ester vs. acid forms : Ethyl esters often exhibit higher bioavailability but require hydrolysis for activity .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) increase reactivity in nucleophilic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.